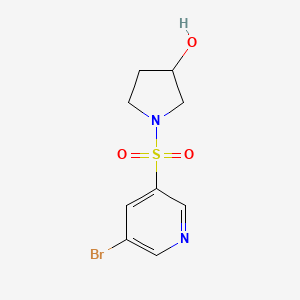

2,5-dihydro-1H-pyrrol-2-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

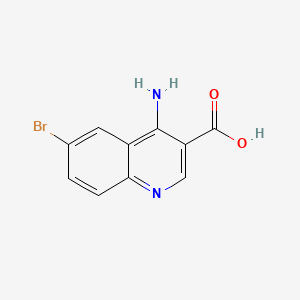

2,5-dihydro-1H-pyrrol-2-ylmethanol is a chemical compound with the molecular formula C5H9NO . It has an average mass of 99.131 Da and a monoisotopic mass of 99.068413 Da .

Molecular Structure Analysis

The molecular structure of 2,5-dihydro-1H-pyrrol-2-ylmethanol consists of 5 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

2,5-dihydro-1H-pyrrol-2-ylmethanol is a liquid at room temperature .Scientific Research Applications

Application in Cancer Research

- Scientific Field: Biomedical Sciences - Cancer Research .

- Summary of the Application: The compound “2,5-dihydro-1H-pyrrole-2-carboxylates” has been synthesized and evaluated for its anticancer potential .

- Methods of Application: The compound was synthesized by a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions . The synthesized compounds were then evaluated against MCF7, MOLT-4, and HL-60 cells using the MTT assay .

- Results or Outcomes: Among the tested synthesized 2,5-dihydro-1H-pyrrole-2-carboxylates, compound 4d having sulfonamide moiety exhibited good cytotoxic activity against all tested cell lines . Molecular docking studies also demonstrated that the results of the docking study are in reasonable agreement with cytotoxicity activities .

Application in Synthesis of Natural Products

- Scientific Field: Organic Chemistry - Synthesis of Natural Products .

- Summary of the Application: The “2H-pyran (2HP) ring” is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .

- Methods of Application: The synthesis of 2HPs is challenging due to the instability associated with the heterocyclic ring, which makes these heterocycles establish an equilibrium with their opened isomeric forms .

-

Chemical Structure and Properties: “2,5-Dihydro-1H-pyrrol-2-ylmethanol” is a chemical compound with the molecular formula C5H9NO . You can find more details about its structure, properties, spectra, suppliers and links on the ChemSpider website .

-

Synthesis and Cytotoxicity Studies: There is a study that describes a clean synthetic approach to access of 2,5-dihydro-1H-pyrrole-2-carboxylates by two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions . The synthesized compounds were evaluated for their cytotoxic activity against MCF7, MOLT-4 and HL-60 cells .

-

NIST Chemistry WebBook: The NIST Chemistry WebBook provides information on phase change data, gas phase ion energetics data, IR Spectrum, and Mass spectrum (electron ionization) for the compound .

-

Chemical Structure and Properties: “2,5-Dihydro-1H-pyrrol-2-ylmethanol” is a chemical compound with the molecular formula C5H9NO . You can find more details about its structure, properties, spectra, suppliers and links on the ChemSpider website .

-

Synthesis and Cytotoxicity Studies: There is a study that describes a clean synthetic approach to access of 2,5-dihydro-1H-pyrrole-2-carboxylates by two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions . The synthesized compounds were evaluated for their cytotoxic activity against MCF7, MOLT-4 and HL-60 cells .

-

NIST Chemistry WebBook: The NIST Chemistry WebBook provides information on phase change data, gas phase ion energetics data, IR Spectrum, and Mass spectrum (electron ionization) for the compound .

properties

IUPAC Name |

2,5-dihydro-1H-pyrrol-2-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h1-2,5-7H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJCTHAQPCGMBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dihydro-1H-pyrrol-2-ylmethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxa-3-azabicyclo[3.2.1]octane-4-thione](/img/structure/B578507.png)

![7-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B578509.png)

![1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B578518.png)

![5-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B578520.png)

![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)